4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid

Description

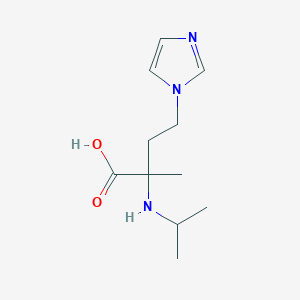

4-(1H-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid is a synthetic compound featuring an imidazole ring linked to a branched aliphatic chain with an isopropylamino group and a methyl-substituted butanoic acid moiety. Its molecular formula is C₁₁H₁₉N₃O₂ (molecular weight: 233.29 g/mol). The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, often enhancing biological activity . Despite scarce direct data, structural analogs provide insights into its hypothetical properties and applications.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

4-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)butanoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16)4-6-14-7-5-12-8-14/h5,7-9,13H,4,6H2,1-3H3,(H,15,16) |

InChI Key |

LRSDZKYQRCTXPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)(CCN1C=CN=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid typically involves the construction of the imidazole ring followed by the introduction of the isopropylamino and butanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent steps include the alkylation or acylation reactions to introduce the isopropylamino and butanoic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can target the imidazole ring or other functional groups, leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the isopropylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The isopropylamino group may enhance binding affinity or selectivity, while the butanoic acid moiety can participate in additional interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares 4-(1H-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid with structurally related imidazole derivatives:

Key Observations :

- Compared to CAS 64618-23-1 (), the target compound replaces the ethoxyphenyl and oxobutanoic acid groups with a simpler aliphatic chain, likely improving solubility but reducing lipophilicity .

- The diphenylimidazole derivative () exhibits higher molecular weight and aromaticity, which may enhance binding affinity but limit bioavailability .

Physicochemical Properties

- Solubility: The target compound’s methylbutanoic acid group confers polarity, suggesting moderate aqueous solubility. In contrast, CAS 64618-23-1 () contains an ethoxyphenyl group, increasing hydrophobicity .

- Lipophilicity : The absence of aromatic rings in the target compound may result in a lower logP compared to diphenyl-substituted analogs (e.g., , logP ~4.5 estimated) .

Stability and Degradation Profiles

- Photostability: The clinofibrate photoproduct () demonstrates higher photostability than its parent drug due to structural reorganization, retaining 2-methylbutanoic acid . This suggests that the target compound’s stability may depend on the imidazole ring’s susceptibility to UV-induced reactions.

- Synthetic Challenges : The discontinuation of the target compound () may relate to instability during synthesis or storage, a common issue with imidazole derivatives prone to oxidation or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.